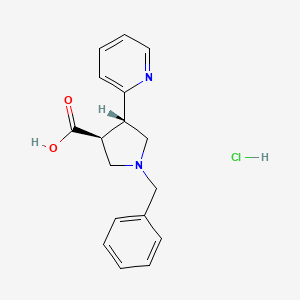

(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Description

The compound "(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride" is a chiral pyrrolidine derivative featuring a benzyl group at position 1, a pyridin-2-yl substituent at position 4, and a carboxylic acid group at position 3, with a hydrochloride salt form. This structure combines aromatic (benzyl, pyridinyl) and ionizable (carboxylic acid, hydrochloride) groups, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

(3S,4S)-1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.ClH/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16;/h1-9,14-15H,10-12H2,(H,20,21);1H/t14-,15-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRXIQKOUQVDCI-CTHHTMFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrrolidines or benzyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

a) Position 1 Substituents

- Target Compound : 1-Benzyl group (aromatic, bulky).

- Analog 1 : (±)-(3R,4S)-1-Methyl-4-phenylpyrrolidine-3-carboxylic acid derivatives (e.g., 14{1,8} in ) feature a smaller methyl group, reducing steric hindrance and lipophilicity compared to benzyl .

- Analog 2 : Compounds with tert-butoxycarbonyl (Boc) protection (e.g., ) prioritize stability during synthesis but lack aromatic interactions .

b) Position 4 Substituents

- Target Compound : Pyridin-2-yl group (hydrogen-bond acceptor via nitrogen).

- Analog 2 : 4-Methoxyphenyl groups (e.g., 14{2,4} in ) increase hydrophobicity and electron-donating effects, altering receptor binding .

c) Functional Group Modifications

- Target Compound : Carboxylic acid (ionizable, enhances solubility) and hydrochloride salt (improves crystallinity).

- Analog 1: Ureido-methyl derivatives (e.g., 14{4,5} in ) replace the carboxylic acid with a urea group, introducing hydrogen-bond donor/acceptor properties but reducing acidity .

- Analog 2 : Dihydrochloride salts (e.g., (3S,4S)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride in ) offer higher solubility but increased molecular weight .

Key Observations :

- Ureido-methyl analogs (e.g., 14{4,5}) exhibit higher molecular weights due to trifluoromethyl and benzodioxolyl groups, which may improve metabolic stability but reduce solubility .

Biological Activity

(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrolidine ring and multiple functional groups, suggests diverse biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O2, with a molecular weight of 318.8 g/mol. The compound features a chiral center, which is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H19ClN2O2 |

| Molecular Weight | 318.8 g/mol |

| CAS Number | 2307773-96-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, influencing various biological pathways. For instance, it has been noted for its potential as an enzyme inhibitor in metabolic pathways related to neurotransmitter uptake.

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory effects on certain enzymes involved in neurotransmitter metabolism. A study highlighted its capacity to inhibit the uptake of dopamine and serotonin in vitro, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Receptor Binding Studies

Binding affinity studies have shown that the compound interacts with various receptors, including dopamine and serotonin receptors. This interaction could lead to modulation of signaling pathways associated with mood regulation and cognitive functions.

Case Studies

- Dopamine Uptake Inhibition : A study conducted on rat brain synaptosomes demonstrated that this compound significantly reduced dopamine uptake at concentrations as low as 10 µM. This suggests its potential as a therapeutic agent in conditions characterized by dopaminergic dysregulation.

- Serotonin Receptor Modulation : Another investigation focused on the compound's effect on serotonin receptors revealed that it acts as a partial agonist at the 5-HT1A receptor subtype, which is implicated in anxiety and depression management.

Safety and Toxicology

Toxicological evaluations have indicated that this compound exhibits low toxicity profiles in animal models at therapeutic doses. However, further studies are necessary to fully understand its safety profile and potential side effects.

Future Directions

The promising biological activity of this compound warrants further exploration. Future research should focus on:

- Clinical Trials : Initiating clinical trials to assess efficacy in human subjects.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

- Analog Development : Synthesizing analogs to enhance potency and selectivity for specific targets.

Q & A

Q. Advanced

- Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays), though pH adjustments may be needed to prevent precipitation .

- Stability : Hydrochloride forms are hygroscopic; storage under anhydrous conditions (e.g., desiccators) is recommended .

- Bioactivity : The counterion can affect receptor binding; comparative studies with freebase forms are advised .

What analytical methods are most effective for purity assessment?

Q. Basic

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) detect impurities at 254 nm .

- Melting Point : Sharp melting points (e.g., 180–185°C) indicate high crystallinity .

- Elemental Analysis : Matches calculated C, H, N, Cl percentages (±0.4%) .

How can researchers troubleshoot low yields in the final hydrochloride salt formation?

Q. Advanced

- Precipitation Control : Slow addition of HCl gas to ethanolic solutions ensures controlled crystallization .

- Salt Screening : Alternative salts (e.g., trifluoroacetate) may improve crystallinity if hydrochloride yields are poor .

- Solvent Optimization : Isopropanol/ethyl acetate mixtures reduce oiling-out issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.